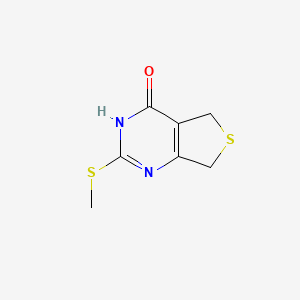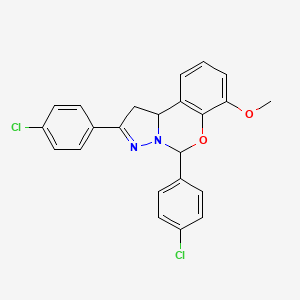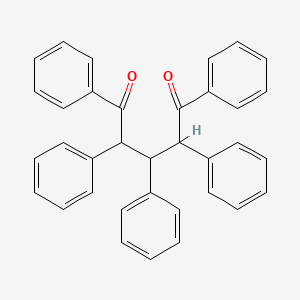![molecular formula C32H48N2O7S B11969405 Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate CAS No. 30713-90-7](/img/structure/B11969405.png)
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate is a complex organic compound with the molecular formula C32H48N2O7S It is characterized by the presence of an isophthalate core substituted with a sulfonyl amino group and a hexadecyloxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate typically involves multi-step organic reactions. One common method includes the esterification of isophthalic acid followed by sulfonylation and subsequent amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl amino group can form hydrogen bonds or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 5-({[3-amino-4-(octadecyloxy)phenyl]sulfonyl}amino)isophthalate
- Dimethyl 5-({[3-amino-4-(dodecyloxy)phenyl]sulfonyl}amino)isophthalate
Uniqueness
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate is unique due to its specific hexadecyloxy chain length, which can influence its solubility, reactivity, and interactions with other molecules. This distinct feature sets it apart from similar compounds with different alkoxy chain lengths, potentially leading to unique applications and properties.
Eigenschaften
CAS-Nummer |
30713-90-7 |
|---|---|
Molekularformel |
C32H48N2O7S |
Molekulargewicht |
604.8 g/mol |
IUPAC-Name |
dimethyl 5-[(3-amino-4-hexadecoxyphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C32H48N2O7S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-41-30-19-18-28(24-29(30)33)42(37,38)34-27-22-25(31(35)39-2)21-26(23-27)32(36)40-3/h18-19,21-24,34H,4-17,20,33H2,1-3H3 |
InChI-Schlüssel |
IXRSLBOIAWFLOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11969328.png)
![Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-](/img/structure/B11969329.png)


![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)


![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)

![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)

![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)

